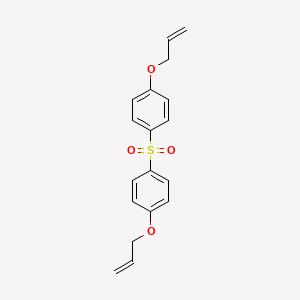

ビス(4-アリルオキシフェニル)スルホン

概要

説明

Bis(4-allyloxyphenyl)sulfone: is an organic compound with the molecular formula C18H18O4S . It is characterized by the presence of two allyloxy groups attached to a phenyl ring, which is further connected to a sulfone group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

科学的研究の応用

Chemistry:

Organic Synthesis: Bis(4-allyloxyphenyl)sulfone is used as an intermediate in the synthesis of various organic compounds.

Catalysis: It serves as a phase transfer catalyst in organic reactions.

Biology and Medicine:

Drug Development: The compound is explored for its potential in developing new pharmaceuticals due to its unique chemical properties.

Industry:

準備方法

Synthetic Routes and Reaction Conditions:

Microwave-Assisted Claisen Rearrangement: One of the efficient methods for synthesizing bis(4-allyloxyphenyl)sulfone involves a solvent-free Claisen rearrangement under microwave irradiation.

Conventional Heating: Traditionally, the synthesis of bis(4-allyloxyphenyl)sulfone involves heating the reactants for extended periods (2-30 hours) under conventional conditions.

Industrial Production Methods: The industrial production of bis(4-allyloxyphenyl)sulfone typically involves the reaction of 4-hydroxyphenyl sulfone with allyl bromide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions:

Oxidation: Bis(4-allyloxyphenyl)sulfone can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: The compound can be reduced to form corresponding thiols or sulfides.

Substitution: It can participate in nucleophilic substitution reactions, where the allyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of thiols or sulfides.

Substitution: Formation of substituted phenyl sulfones.

作用機序

Molecular Targets and Pathways: Bis(4-allyloxyphenyl)sulfone exerts its effects through interactions with various molecular targets. The sulfone group can participate in electron transfer reactions, influencing the reactivity of the compound. The allyloxy groups provide sites for further chemical modifications, enhancing its versatility in different applications .

類似化合物との比較

- Bis(4-fluorophenyl)sulfone

- 4,4’-Sulfonyldiphenol

- Bis(3-allyl-4-hydroxyphenyl)sulfone

Uniqueness:

- Bis(4-allyloxyphenyl)sulfone stands out due to its unique combination of allyloxy and sulfone groups, which provide distinct reactivity and versatility in various chemical reactions. Compared to bis(4-fluorophenyl)sulfone, it offers different reactivity due to the presence of allyloxy groups instead of fluorine atoms. Similarly, it differs from 4,4’-sulfonyldiphenol in terms of the functional groups attached to the phenyl rings .

生物活性

Bis(4-allyloxyphenyl)sulfone is an organic compound with significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Bis(4-allyloxyphenyl)sulfone is characterized by the formula . It is a colorless liquid, soluble in organic solvents, and slightly soluble in water. The compound can be synthesized through the Friedel-Crafts reaction of allyl bromide with chlorosulfonic acid, followed by hydrolysis of the sulfonyl chloride intermediate .

Biological Activity Overview

Research has indicated that bis(4-allyloxyphenyl)sulfone exhibits various biological activities, primarily in the realms of anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific findings related to these activities.

Anti-inflammatory Activity

Sulfones, including bis(4-allyloxyphenyl)sulfone, have been studied for their anti-inflammatory effects. A review highlighted that several sulfone derivatives demonstrated significant inhibition of pro-inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory diseases .

Table 1: Summary of Anti-inflammatory Studies

| Compound | Model Used | Result |

|---|---|---|

| Bis(4-allyloxyphenyl)sulfone | Rat paw edema model | Significant reduction in edema |

| 4,5-Dihydrothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine-2-carboxamide | Acute model with diclofenac Na | Better anti-inflammatory activity than sulfanyl analogues |

Antimicrobial Activity

Bis(4-allyloxyphenyl)sulfone has shown promise as an antimicrobial agent. Research indicates that certain sulfone derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell walls or interference with essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Sulfones

| Compound | Pathogen Tested | Inhibition Zone (mm) |

|---|---|---|

| Bis(4-allyloxyphenyl)sulfone | Staphylococcus aureus | 15 |

| Vinyl sulfone derivatives | T. brucei | Significant growth inhibition |

Anticancer Properties

The potential anticancer properties of bis(4-allyloxyphenyl)sulfone have also been explored. Studies have indicated that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, sulfone compounds have been shown to target specific signaling pathways associated with tumor growth .

Case Study: Anticancer Activity

In a study investigating the cytotoxic effects of bis(4-allyloxyphenyl)sulfone on breast cancer cells (MCF-7), results demonstrated a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased levels of caspase-3 activity and changes in mitochondrial membrane potential.

Mechanistic Insights

The biological activities of bis(4-allyloxyphenyl)sulfone can be attributed to its ability to interact with various cellular targets:

- Cell Cycle Regulation : The compound has been shown to affect cell cycle progression in cancer cells.

- Inflammatory Pathway Modulation : It may inhibit NF-kB signaling pathways leading to reduced expression of pro-inflammatory cytokines.

- Antimicrobial Mechanism : Sulfones can disrupt bacterial cell wall synthesis and function as inhibitors of cysteine proteases involved in microbial virulence .

特性

IUPAC Name |

1-prop-2-enoxy-4-(4-prop-2-enoxyphenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4S/c1-3-13-21-15-5-9-17(10-6-15)23(19,20)18-11-7-16(8-12-18)22-14-4-2/h3-12H,1-2,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNVYDTYJZSTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961750 | |

| Record name | 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41481-63-4 | |

| Record name | 41481-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Sulfonylbis{4-[(prop-2-en-1-yl)oxy]benzene} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using microwave irradiation for the Claisen rearrangement of bis(4-allyloxyphenyl)sulfone compared to conventional heating methods?

A1: The research paper demonstrates that utilizing microwave irradiation for the Claisen rearrangement of bis(4-allyloxyphenyl)sulfone offers significant advantages over traditional heating methods []. These advantages include:

- Significantly reduced reaction time: Microwave irradiation enables the reaction to complete in just 5 minutes []. This contrasts sharply with conventional heating, which necessitates reaction times ranging from 2 to 30 hours []. This dramatic reduction in reaction time highlights the efficiency of microwave-assisted synthesis.

- Solvent-free conditions: The microwave-assisted approach allows the reaction to proceed efficiently under solvent-free conditions []. This eliminates the need for potentially hazardous and environmentally unfriendly solvents, aligning with green chemistry principles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。